1-Methyl-2-(3-methylphenyl)benzimidazole is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are bicyclic compounds consisting of a benzene ring fused to an imidazole ring, and they have garnered attention due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
The compound's structure features a methyl group at the first position and a 3-methylphenyl substituent at the second position of the benzimidazole core. This specific substitution pattern may influence its pharmacological properties, making it a subject of interest in various scientific studies.
1-Methyl-2-(3-methylphenyl)benzimidazole is classified as an organic compound within the broader category of heterocyclic compounds. The benzimidazole framework is pivotal in many pharmaceutical agents, particularly those targeting specific biological pathways. The compound can be sourced from various chemical databases and literature focusing on synthetic methodologies and biological evaluations of benzimidazole derivatives.
The synthesis of 1-Methyl-2-(3-methylphenyl)benzimidazole can be achieved through several methods, primarily involving the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One effective synthetic route involves the use of 3-methylbenzaldehyde and o-phenylenediamine in the presence of a suitable acid catalyst.
The yield can vary based on reaction conditions such as temperature, time, and solvent choice, with reported yields reaching up to 94% under optimized conditions .
The molecular formula for 1-Methyl-2-(3-methylphenyl)benzimidazole is . The structure consists of:
1-Methyl-2-(3-methylphenyl)benzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:
For example, when treated with strong oxidizing agents, it may lead to N-oxidation products or other derivatives that exhibit altered biological activity .
The mechanism of action for 1-Methyl-2-(3-methylphenyl)benzimidazole involves its interaction with biological targets such as enzymes or receptors. Benzimidazoles are known to modulate various pathways:
Data from structure-activity relationship studies suggest that modifications at specific positions on the benzimidazole core significantly affect potency and selectivity against target enzymes .
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability .
1-Methyl-2-(3-methylphenyl)benzimidazole has potential applications in several scientific fields:
The benzimidazole core in 1-methyl-2-(3-methylphenyl)benzimidazole adopts a near-planar conformation, as confirmed by X-ray diffraction studies of analogous compounds. The fused bicyclic system (benzene and imidazole rings) exhibits a maximum deviation of 0.016 Å from planarity, with bond lengths and angles consistent with delocalized π-electron systems. Key bond parameters include:
The planarity is stabilized by intramolecular conjugation, with the imidazole ring's torsion angle relative to the benzene ring measuring < 1.0°. This rigidity facilitates π-electron delocalization across the entire bicyclic system, a characteristic confirmed by density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level, which show excellent agreement (R² = 0.99) with crystallographic data [1] [6].
Table 1: Key Bond Parameters from Crystallography and DFT
Bond | X-ray Length (Å) | DFT Length (Å) | Bond Type |
---|---|---|---|
C2─N1 | 1.315(3) | 1.322 | Imidazole C═N |
N1─C7a | 1.388(3) | 1.392 | Aromatic C─N |
C3a─C7a | 1.405(4) | 1.411 | Aromatic C─C |
C2─C11 (ipso) | 1.483(3) | 1.489 | C(aryl)─C(aryl) linkage |
The 3-methylphenyl substituent at C2 induces significant steric and electronic perturbations:
DFT-optimized structures reveal that meta-substitution causes less steric distortion than ortho- or para-substituted analogues, with strain energy differences of < 5 kJ/mol [6].
1-Methyl-2-(3-methylphenyl)benzimidazole exhibits fixed annular tautomerism due to N1-methylation, locking the proton at N3 (imidazole-like nitrogen). In contrast, non-methylated analogues exist in dynamic equilibrium between N1─H and N3─H tautomers (K ~ 1.2 in DMSO) [3]. Key solution-phase characteristics:
Table 2: Tautomer Equilibrium in Analogous Benzimidazoles
Substituent | N1─H Tautomer (%) | N3─H Tautomer (%) | ΔG° (kJ/mol) | Detection Method |
---|---|---|---|---|
2-(3-methylphenyl) | 55 | 45 | -0.3 | ¹⁵N NMR |
2-(2-hydroxyphenyl) | 98 | 2 | -8.9 | UV-Vis/ESIPT |
Unsubstituted | 50 | 50 | 0.0 | X-ray crystallography |
Crystallographic studies of closely related structures reveal three dominant packing motifs:
Hirshfeld surface analysis quantifies interaction contributions:
The crystal lattice adopts a herringbone arrangement along the a-axis, stabilized by N─H⋯N bonds (if N─H present) or C─H⋯N linkages in N-methylated derivatives. This packing minimizes dipole repulsion while maximizing dispersive interactions [1] [7].
Table 3: Crystal Packing Parameters in Analogous Structures
Compound | Space Group | π–π Distance (Å) | Dominant H-bond | H⋯N Distance (Å) |
---|---|---|---|---|
1-Methyl-2-phenyl-BI | P2₁/c | 3.6106(17) | C─H⋯N | 2.57 |
2-(1H-Benzimidazol-2-yl)phenol | P2₁/c | 3.6668(17) | O─H⋯N | 1.96 |
1-(4-Methylbenzyl)-2-(4-methylphenyl)-BI | P-1 | 3.529 | C─H⋯π | - |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7